anti-m-Trifluoromethylbenzaldoxime hydrochloride
Description
Anti-m-Trifluoromethylbenzaldoxime hydrochloride is a benzaldoxime derivative featuring a meta-trifluoromethyl substituent on the aromatic ring and a hydrochloride salt. Benzaldoximes are critical intermediates in organic synthesis, often utilized as ligands or precursors for pharmaceuticals, agrochemicals, and coordination complexes. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry. Structural analogs and related compounds from the evidence will be leveraged to infer its properties and applications.
Properties
CAS No. |
73664-60-5 |
|---|---|
Molecular Formula |
C8H7ClF3NO |
Molecular Weight |
225.59 g/mol |
IUPAC Name |
(NE)-N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-12-13;/h1-5,13H;1H/b12-5+; |
InChI Key |
RNZTUMOOVYNCPM-NKPNRJPBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N/O.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anti-m-Trifluoromethylbenzaldoxime hydrochloride typically involves the reaction of m-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The resulting oxime is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Anti-m-Trifluoromethylbenzaldoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-m-Trifluoromethylbenzaldoxime hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of anti-m-Trifluoromethylbenzaldoxime hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride
Key Structural Features :
- Functional Group : Benzimidate ester with a trifluoromethyl group at the 2-position.
- Molecular Weight : 174.98 g/mol.
- CAS No.: 2006277-58-1.
Comparison :
- Structural Differences : While both compounds contain a trifluoromethylated aromatic ring and a hydrochloride salt, the benzimidate ester in Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride contrasts with the oxime group in the target compound. Oximes typically exhibit higher nucleophilicity and metal-chelating capacity compared to esters.
- Synthetic Relevance : Benzimidates are often intermediates in amide synthesis, whereas benzaldoximes are precursors to nitriles or metal complexes. The trifluoromethyl group in both compounds likely necessitates specialized fluorination techniques during synthesis .
Trifluoromethanesulfonyl Chloride
- Molecular Formula : CClF₃O₂S.
- Molecular Weight : 168.52 g/mol.
- Boiling Point : 29–32°C.
- Density : 1.583 g/mL.
Comparison :
- Functional Group : The sulfonyl chloride group in trifluoromethanesulfonyl chloride contrasts sharply with the oxime in the target compound. However, the trifluoromethyl group in both compounds imparts electron-withdrawing effects, influencing reactivity and stability.
- Applications : Trifluoromethanesulfonyl chloride is a key reagent in introducing trifluoromethyl groups or sulfonate esters. In contrast, anti-m-Trifluoromethylbenzaldoxime hydrochloride may serve as a ligand or pharmacophore in drug design due to its oxime functionality .
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride
- Structure : Contains a fluorinated aromatic ring and an amide group.
- Applications : Used in pharmaceutical and agrochemical research for its bioactivity.
Comparison :
- Functional Groups : The amide and fluorine substituents differ from the oxime and trifluoromethyl group in the target compound. However, both compounds highlight the role of halogenation (fluorine vs. trifluoromethyl) in enhancing bioavailability.
- Synthetic Complexity : The synthesis of such fluorinated compounds often requires multi-step protocols, including halogenation and protection-deprotection strategies, similar to those inferred for this compound .
Data Table: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications |
|---|---|---|---|---|
| Anti-m-Trifluoromethylbenzaldoxime HCl | Not Available | Not Available | Oxime, Trifluoromethyl | Ligands, Pharmaceuticals |
| Methyl 2-(Trifluoromethyl)benzimidate HCl | C₅H₃BrO₂ | 174.98 | Benzimidate | Organic Synthesis Intermediates |
| Trifluoromethanesulfonyl Chloride | CClF₃O₂S | 168.52 | Sulfonyl Chloride | Fluorination Reagent |
| 3-Amino-2-[...]propanamide HCl | Not Available | Not Available | Amide, Fluorinated Aromatic | Pharmaceuticals, Agrochemicals |
Research Findings and Implications
- Synthetic Challenges : The trifluoromethyl group in this compound likely requires precise fluorination methods, such as halogen exchange or electrophilic trifluoromethylation, as seen in analogous compounds .
- Stability and Reactivity : Oximes are prone to hydrolysis under acidic conditions, but the hydrochloride salt form may enhance crystallinity and storage stability, a trait observed in other hydrochloride salts (e.g., amitriptyline hydrochloride in ).

- Pharmacological Potential: The trifluoromethyl group’s metabolic resistance and the oxime’s metal-binding capacity suggest applications in enzyme inhibition or metal-organic frameworks (MOFs), though further studies are needed .
Biological Activity
Anti-m-Trifluoromethylbenzaldoxime hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer research.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound. Below are some notable findings:
Table 1: Summary of Key Studies
Detailed Findings
- Enzyme Inhibition : A study reported that this compound significantly inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
- Antioxidant Activity : In vitro experiments demonstrated that the compound effectively scavenged free radicals, reducing levels of malondialdehyde (MDA), a marker for oxidative stress. This suggests potential protective effects against cellular damage .
- Cancer Research : Research involving various cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates, as evidenced by annexin V staining and caspase activation assays. This positions the compound as a promising candidate for further investigation in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

